molecular formula C10H19N3O2 B7931305 N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide

Cat. No.: B7931305
M. Wt: 213.28 g/mol
InChI Key: PWAIAHKBKLXWJJ-CBAPKCEASA-N
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Description

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with an (S)-2-aminopropionyl group at the 1-position and a methyl-acetamide moiety at the 3-position. Its stereochemical configuration (S,S) is critical for its biological interactions, particularly in contexts such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-4-9(6-13)12(3)8(2)14/h7,9H,4-6,11H2,1-3H3/t7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAIAHKBKLXWJJ-CBAPKCEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@@H](C1)N(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Acid Derivative: The amino acid derivative is introduced through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    N-Methylation: The final step involves the methylation of the nitrogen atom, which can be accomplished using methyl iodide or other methylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, is also becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines.

Scientific Research Applications

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Stereochemical Variant: N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide

  • CAS Number : 1401668-76-5
  • Structural Difference : The R-configuration at the pyrrolidine’s 1-position (vs. S in the target compound).
  • Impact: Stereochemical inversion can alter binding affinity and metabolic stability.

Positional Isomer: N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-methylacetamide

  • Synonyms: N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
  • Structural Difference: The aminopropionyl group is attached to pyrrolidin-2-yl instead of pyrrolidin-3-yl.
  • Impact : The 2-position substitution may alter the molecule’s conformational flexibility, affecting its ability to fit into enzyme active sites or membrane transporters.

Functional Group Variant: (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide

  • CAS Number : 114636-30-5
  • Structural Difference: A benzyl group replaces the (S)-2-aminopropionyl moiety at the pyrrolidine’s 1-position.
  • Safety Profile: Classified as hazardous (H302, H315, H319, H335) due to acute oral toxicity and irritancy , unlike the target compound, which lacks reported hazards.

Data Table: Key Properties of Target Compound and Analogs

Property Target Compound R-Configuration Analog Pyrrolidin-2-yl Isomer Benzyl-Substituted Analog
CAS Number Not Provided 1401668-76-5 Not Available 114636-30-5
Molecular Formula Likely C10H19N3O2* C10H19N3O2 Similar (exact formula unavailable) C13H18N2O
Molecular Weight (g/mol) ~213.28* 213.28 ~213.28* 218.30
Key Functional Groups (S)-2-Aminopropionyl, acetamide (R)-2-Aminopropionyl, acetamide 2-yl substitution, acetamide Benzyl, acetamide
Hazard Profile Not Reported Not Reported Not Reported H302, H315, H319, H335
Commercial Availability Presumed Available Discontinued Available (4 suppliers) Available

*Inferred from structural similarity to the R-configuration analog .

Research Findings and Implications

Stereochemistry Matters: The discontinued status of the R-configuration analog underscores the importance of stereochemical precision in drug design. Even minor changes can render a compound ineffective or unstable.

Substituent Position : The pyrrolidin-2-yl isomer’s distinct substitution pattern may offer alternative binding modes, warranting exploration in structure-activity relationship (SAR) studies.

Safety vs. Functionality: The benzyl-substituted analog’s hazards highlight a trade-off between lipophilicity and toxicity, suggesting that the target compound’s aminopropionyl group provides a safer profile.

Biological Activity

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide, often referred to by its chemical structure, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its effects on cellular mechanisms, therapeutic applications, and safety profiles.

  • Molecular Formula : C12H23N3O2
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 1354029-59-6

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in inflammatory processes. Its structural similarity to known bioactive molecules suggests potential as an anti-inflammatory agent.

2. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on cytokine release in monocyte cultures. For instance, it has been shown to reduce the secretion of interleukin (IL)-1β and IL-18 when stimulated by bacterial products, indicating its role as a cytokine inhibitor .

3. In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound. In studies involving lipopolysaccharide-induced inflammation, this compound demonstrated significant reductions in disease severity and inflammatory mediator expression, suggesting its efficacy in treating conditions like rheumatoid arthritis .

Case Study 1: Anti-inflammatory Effects

A study conducted on mice treated with this compound showed a marked decrease in the severity of inflammation compared to control groups. Histopathological analysis revealed reduced infiltration of inflammatory cells in tissues, supporting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Cytokine Modulation

In a controlled experiment using human peripheral blood mononuclear cells (PBMCs), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines while not affecting the release of other cytokines like TNF-alpha and IL-6. This specificity suggests a targeted mechanism that could be exploited for therapeutic purposes .

Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. Preliminary results indicate that at therapeutic doses, it exhibits minimal toxicity; however, further long-term studies are warranted to fully understand its safety in chronic use scenarios.

Parameter Value
Molecular FormulaC12H23N3O2
Molecular Weight241.33 g/mol
CAS Number1354029-59-6
Cytokine InhibitionIL-1β, IL-18
Inflammatory Disease ModelRheumatoid Arthritis

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